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molecular formula C12H20N4O2 B8387481 tert-Butyl 2-azido-6-azaspiro[3.4]octane-6-carboxylate

tert-Butyl 2-azido-6-azaspiro[3.4]octane-6-carboxylate

Cat. No. B8387481
M. Wt: 252.31 g/mol
InChI Key: OYDBLQRLXHQLCJ-UHFFFAOYSA-N
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Patent
US08889702B2

Procedure details

1.50 g (7.27 mmol) of Lindlar catalyst (PdCaCO3) are added to a solution of 3.67 g (14.54 mmol) of tert-butyl 2-azido-6-azaspiro[3.4]octane-6-carboxylate, obtained in step 6.3., in 60 mL of ethanol. The reaction medium is placed in a Parr flask under a hydrogen atmosphere at 20 psi, at room temperature for 5 hours. The resulting mixture is filtered through Celite and the filtrate is then concentrated under reduced pressure. After evaporating off the solvent, the residue obtained is purified by chromatography on silica gel, eluting with a 95/5/0.5 mixture of dichloromethane, methanol and 28% aqueous ammonia.
Quantity
3.67 g
Type
reactant
Reaction Step One
Name
Lindlar catalyst
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:7][C:6]2([CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8]2)[CH2:5]1)=[N+]=[N-]>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].C(O)C>[NH2:1][CH:4]1[CH2:5][C:6]2([CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8]2)[CH2:7]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
3.67 g
Type
reactant
Smiles
N(=[N+]=[N-])C1CC2(C1)CN(CC2)C(=O)OC(C)(C)C
Name
Lindlar catalyst
Quantity
1.5 g
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in step 6.3
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a 95/5/0.5 mixture of dichloromethane, methanol and 28% aqueous ammonia

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NC1CC2(C1)CN(CC2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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